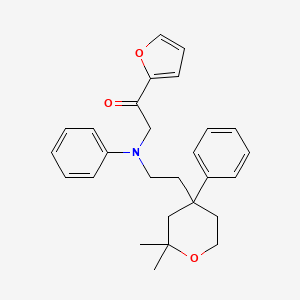
Icmt-IN-50
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-50, also known as compound 3, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) with an IC50 value of 0.31 µM . ICMT is an enzyme involved in the post-translational modification of Ras proteins, which are crucial for cell proliferation and survival. Inhibition of ICMT has shown promising anti-cancer activity, making this compound a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-50 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Icmt-IN-50 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Icmt-IN-50 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of ICMT and its effects on Ras protein modification . In biology and medicine, this compound has shown potential as an anti-cancer agent by inhibiting the proliferation of cancer cells . It is also used in drug discovery and development to identify new therapeutic targets and optimize existing treatments . In industry, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
Icmt-IN-50 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in Ras proteins. By inhibiting ICMT, this compound prevents the proper localization and activation of Ras proteins, thereby disrupting Ras-mediated signaling pathways that are essential for cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to Icmt-IN-50 include cysmethynil and other indole-based ICMT inhibitors . These compounds also target ICMT and exhibit anti-cancer activity by inhibiting Ras protein modification .
Uniqueness of this compound: this compound is unique due to its high potency and specificity for ICMT. Its IC50 value of 0.31 µM indicates strong inhibitory activity, making it a valuable tool for studying ICMT inhibition and its effects on cancer cells . Additionally, the structural features of this compound, such as the methylated tetrahydropyranyl ring, contribute to its effectiveness and selectivity .
Properties
Molecular Formula |
C27H31NO3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]anilino]-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C27H31NO3/c1-26(2)21-27(16-19-31-26,22-10-5-3-6-11-22)15-17-28(23-12-7-4-8-13-23)20-24(29)25-14-9-18-30-25/h3-14,18H,15-17,19-21H2,1-2H3 |
InChI Key |
MJJNBXSXEWTNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN(CC(=O)C2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
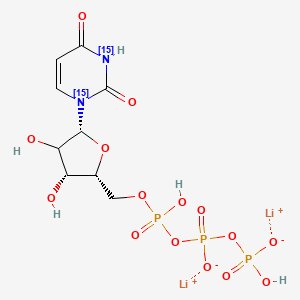
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
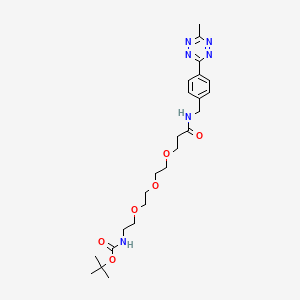
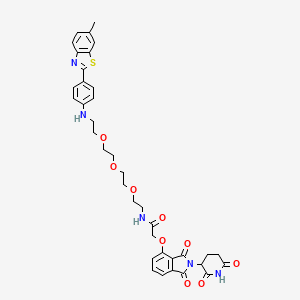
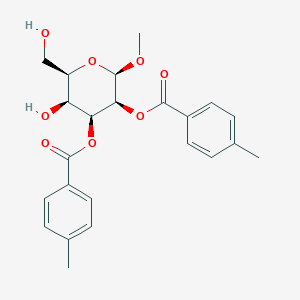
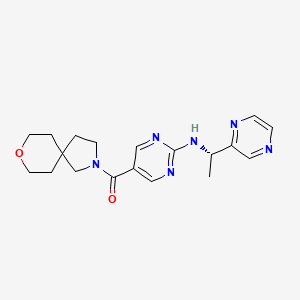
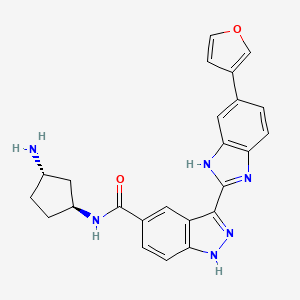
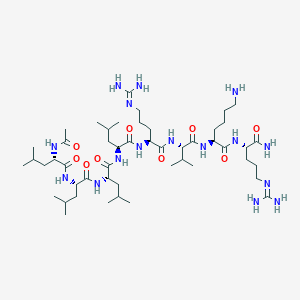
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
